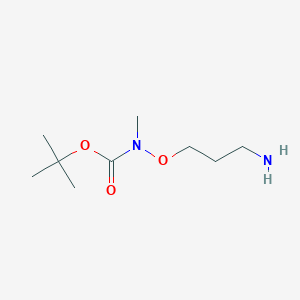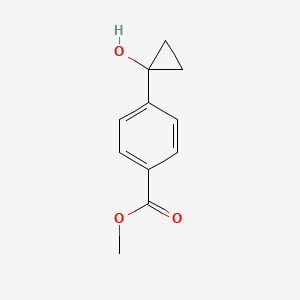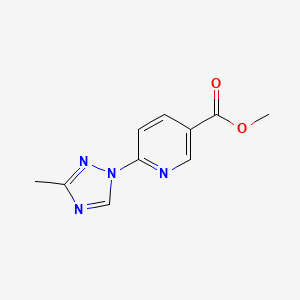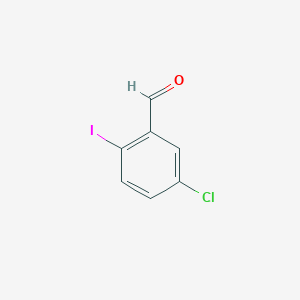
tert-Butyl-N-(3-Aminopropoxy)-N-methylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl N-(3-aminopropoxy)-N-methylcarbamate: is an organic compound with the molecular formula C9H20N2O3. It is a carbamate derivative, often used in organic synthesis and as a protecting group for amines. This compound is known for its stability and versatility in various chemical reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a protecting group for amines in peptide synthesis .
- Employed in the synthesis of N-Boc-protected anilines .
Biology and Medicine:
- Potential use in drug development due to its stability and reactivity.
Industry:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Three-Component Coupling: One efficient method involves the coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI).
Reaction of N-Boc-methyl-N’-(4,10-dioxaundecyl)urea and 1,3-dibromopropane: This method is commonly used for the synthesis of tert-butyl N-(3-aminopropoxy)-N-methylcarbamate.
Industrial Production Methods: Industrial production methods typically involve large-scale synthesis using the above-mentioned routes, ensuring high yield and purity. The use of palladium-catalyzed reactions is also common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: tert-butyl N-(3-aminopropoxy)-N-methylcarbamate can undergo oxidation reactions, although specific conditions and reagents are not commonly detailed in literature.
Reduction: Reduction reactions are less common for this compound due to its stability.
Common Reagents and Conditions:
Oxidation: Specific reagents are not commonly detailed.
Reduction: Not commonly detailed.
Substitution: Strong acids like trifluoroacetic acid can be used to remove the tert-butyl group.
Major Products Formed:
Wirkmechanismus
The mechanism of action for tert-butyl N-(3-aminopropoxy)-N-methylcarbamate primarily involves its role as a protecting group. The tert-butyl group can be removed under acidic conditions, revealing the amine group for further reactions. This process is crucial in peptide synthesis and other organic synthesis applications .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl carbamate: Used in similar applications as a protecting group.
tert-Butyl (3-aminopropyl)(methyl)carbamate: Another similar compound with slight variations in structure and reactivity.
Uniqueness: tert-butyl N-(3-aminopropoxy)-N-methylcarbamate is unique due to its specific structure, which provides stability and versatility in various chemical reactions. Its ability to act as a protecting group under mild conditions makes it particularly valuable in organic synthesis .
Eigenschaften
IUPAC Name |
tert-butyl N-(3-aminopropoxy)-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O3/c1-9(2,3)14-8(12)11(4)13-7-5-6-10/h5-7,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTBLWBPAUVGQCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)OCCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196681-74-9 |
Source


|
| Record name | tert-butyl N-(3-aminopropoxy)-N-methylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1,3-benzothiazol-2-ylsulfanyl)-N-{2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide](/img/structure/B2444113.png)


![2-bromo-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B2444119.png)





![5-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2444128.png)
![2-(4-Tributylstannylphenyl)-1,3,10-triazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-9-one](/img/structure/B2444129.png)

![2-({1-[(5-Ethylthiophen-2-yl)sulfonyl]piperidin-3-yl}methoxy)pyrimidine](/img/structure/B2444131.png)
